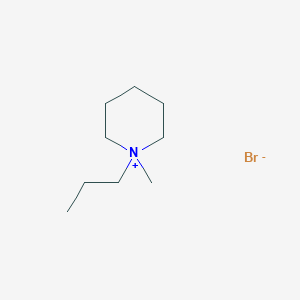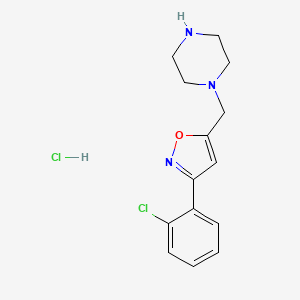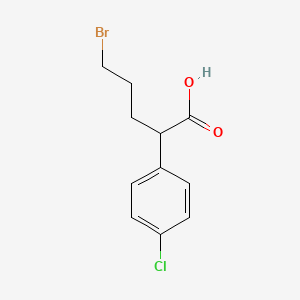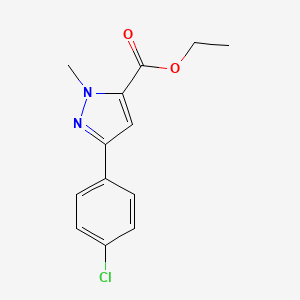
Bromure de 1-méthyl-1-propylpipéridinium
Vue d'ensemble
Description
1-Methyl-1-propylpiperidinium Bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H20BrN .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-propylpiperidinium Bromide is represented by the formula C9H20BrN. It has an average mass of 222.166 Da and a monoisotopic mass of 221.077911 Da .Physical and Chemical Properties Analysis
1-Methyl-1-propylpiperidinium Bromide is a solid at 20°C. It appears as a white to almost white powder or crystal. It has a melting point of 248°C (dec.) and is soluble in water .Applications De Recherche Scientifique
Électrolytes dans les batteries lithium-ion/sodium-ion
“Bromure de 1-méthyl-1-propylpipéridinium” est utilisé comme électrolyte dans les batteries lithium-ion/sodium-ion . La haute conductivité ionique du composé en fait un excellent choix pour cette application. Il contribue au transfert efficace des ions entre l’anode et la cathode, ce qui est crucial pour les performances de la batterie.
Cellules solaires sensibilisées à la couleur
Ce composé trouve son application dans les cellules solaires sensibilisées à la couleur . Sa haute stabilité thermique et sa non-volatilité le rendent adapté à l’utilisation dans ces cellules, qui convertissent la lumière du soleil en électricité à l’aide d’un système photoélectrochimique sensibilisé à la couleur.
Synthèse de polymères conducteurs
“this compound” est utilisé comme milieu pour la synthèse de polymères conducteurs . Ces polymères ont une large gamme d’applications, notamment les diodes électroluminescentes organiques (OLED), les cellules solaires et les capteurs.
Matériaux d’électrode d’intercalation
Le composé est également utilisé dans la synthèse de matériaux d’électrode d’intercalation . Ces matériaux sont utilisés dans les batteries rechargeables, où ils permettent l’intercalation des ions, un processus fondamental au fonctionnement de la batterie.
Réactif biochimique
“this compound” est utilisé comme réactif biochimique . Il peut être utilisé comme matériau biologique ou composé organique pour la recherche en sciences de la vie. Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les ressources disponibles.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Methyl-1-propylpiperidinium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The compound’s interactions with biomolecules are primarily driven by its ionic nature, allowing it to form electrostatic interactions and hydrogen bonds with target molecules .
Cellular Effects
1-Methyl-1-propylpiperidinium bromide has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1-propylpiperidinium bromide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-propylpiperidinium bromide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-propylpiperidinium bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
1-Methyl-1-propylpiperidinium bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Methyl-1-propylpiperidinium bromide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
1-Methyl-1-propylpiperidinium bromide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSANMXKHSHGXNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049370 | |
| Record name | 1-Methyl-1-propylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88840-42-0 | |
| Record name | 1-Methyl-1-propylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpiperidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L76B7A9DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1453475.png)
![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
![N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine](/img/structure/B1453478.png)






![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)


